molecular formula C6H16Cl2N2 B8189282 3-Methyl-piperidin-4-ylamine dihydrochloride

3-Methyl-piperidin-4-ylamine dihydrochloride

Cat. No.: B8189282
M. Wt: 187.11 g/mol
InChI Key: NCPAGVOFPRNSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-piperidin-4-ylamine dihydrochloride is a chemical compound with the molecular formula C6H14N2·2HCl. It is a white crystalline solid and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylpiperidin-4-one with ammonia in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous ether under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound is often produced through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. The reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-piperidin-4-ylamine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of piperidin-4-one derivatives.

  • Reduction: Reduction reactions typically result in the formation of 3-methylpiperidin-4-ylamine.

  • Substitution: Substitution reactions can produce various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

3-Methyl-piperidin-4-ylamine dihydrochloride is widely used in scientific research due to its unique chemical properties. It is used as a building block in the synthesis of various pharmaceuticals and organic compounds. In biology, it is used as a reagent in the study of enzyme mechanisms and as a tool in molecular biology research. In medicine, it is used in the development of new drugs and therapies. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

3-Methyl-piperidin-4-ylamine dihydrochloride is similar to other piperidine derivatives such as 1-isopropyl-3-methyl-piperidin-4-ylamine dihydrochloride and (3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride. it is unique in its specific structure and reactivity. The presence of the methyl group at the 3-position and the dihydrochloride form contribute to its distinct chemical properties and applications.

Comparison with Similar Compounds

  • 1-Isopropyl-3-methyl-piperidin-4-ylamine dihydrochloride

  • (3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride

Properties

IUPAC Name

3-methylpiperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5-4-8-3-2-6(5)7;;/h5-6,8H,2-4,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPAGVOFPRNSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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